N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-1H-indole-2-carboxamide
Description
N-[3-(1,3-Benzodioxol-5-ylamino)-3-oxopropyl]-1H-indole-2-carboxamide is an indole-2-carboxamide derivative featuring a 1,3-benzodioxol-5-ylamino group linked via a three-carbon propyl chain. This compound combines the indole scaffold—a privileged structure in medicinal chemistry—with a benzodioxol moiety, which is associated with enhanced pharmacokinetic properties and receptor-binding affinity.
Properties
Molecular Formula |
C19H17N3O4 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C19H17N3O4/c23-18(21-13-5-6-16-17(10-13)26-11-25-16)7-8-20-19(24)15-9-12-3-1-2-4-14(12)22-15/h1-6,9-10,22H,7-8,11H2,(H,20,24)(H,21,23) |
InChI Key |
LDHKDOZNBRZGLV-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CCNC(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-1H-indole-2-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole moiety is synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.
Indole Synthesis: The indole core is prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling Reaction: The benzodioxole intermediate is coupled with the indole core through a palladium-catalyzed C-N cross-coupling reaction to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques, advanced catalytic systems, and continuous flow reactors to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound .
Scientific Research Applications
N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-1H-indole-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-1H-indole-2-carboxamide with structurally related indole-2-carboxamide derivatives, focusing on synthesis, substituent effects, and spectroscopic properties.
Substituent Variations in the Indole Core
Compound A : N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide ()
- Structure: Fluorine at C5 of indole and a benzophenone substituent.
- Synthesis : 37.5% yield via sodium ethoxide-mediated coupling in DMSO.
- Physicochemical Data: Melting point: 249–250°C HPLC purity: Not reported NMR: Distinct H-3 indole signal at δ 8.0 ppm (singlet) .
Compound B : 5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide ()
- Structure : Methylbenzoyl group at the phenyl ring.
- Synthesis : Lower yield (10%) due to steric hindrance from the methyl group.
- Physicochemical Data :
Target Compound: The benzodioxol substituent likely enhances solubility compared to fluorinated analogs due to its oxygen-rich structure. However, synthetic yields may vary depending on the reactivity of the benzodioxol-5-ylamino group.
Heterocyclic Modifications
Compound C : (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide ()
- Structure : Benzodioxol and imidazole moieties with a hydrazine linker.
- Key Feature : (E)-configuration confirmed via X-ray crystallography.
- Comparison : The hydrazinecarboxamide linker introduces conformational rigidity, contrasting with the flexible propyl chain in the target compound .
Compound D: N-[3-(1H-Benzimidazol-2-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide ()
- Structure : Benzimidazole and trimethoxyindole substituents.
- Synthesis : Likely involves coupling of activated indole-2-carboxylic acid with a benzimidazole-containing amine.
- Comparison : The trimethoxy group may enhance lipophilicity, whereas the benzodioxol group in the target compound offers metabolic stability .
Functional Group Additions
Compound E : 3-(Azidomethyl)-N-(4-benzoylphenethyl)-5-chloro-1H-indole-2-carboxamide ()
- Structure : Azidomethyl and benzoylphenethyl groups.
- Application : Photoactivatable probe for studying receptor-ligand interactions.
- Comparison : The azide group enables click chemistry applications, whereas the benzodioxol group in the target compound may prioritize passive diffusion .
Key Findings and Implications
Substituent Effects: Electron-withdrawing groups (e.g., fluorine) and bulky substituents (e.g., benzophenone) reduce synthetic yields but enhance thermal stability (higher melting points) .
Benzodioxol Advantage : The 1,3-benzodioxol group improves metabolic stability compared to simpler aromatic substituents, as seen in analogs like Compound C .
Structural Flexibility : Propyl-linked benzodioxol derivatives (target compound) balance conformational flexibility and binding affinity, whereas rigid hydrazine linkers (Compound C) may limit target engagement .
Biological Activity
N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-1H-indole-2-carboxamide is a synthetic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by an indole core, a benzodioxole moiety, and a carboxamide functional group. Its molecular formula is with a molecular weight of approximately 381.38 g/mol. The unique combination of these functional groups contributes to its diverse biological activities.
Mechanisms of Biological Activity
-
Anticancer Properties :
- This compound has demonstrated significant inhibitory effects on various cancer cell lines. Studies indicate that it may induce apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways related to cell survival and proliferation .
- Case Study : In vitro studies have shown that this compound inhibits the growth of breast and prostate cancer cell lines, suggesting its potential as an anticancer agent.
-
Anti-inflammatory Effects :
- The indole structure is often associated with anti-inflammatory properties. Research indicates that this compound may suppress pro-inflammatory cytokines, thereby reducing inflammation in various models.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. The following table summarizes some compounds with structural similarities and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Indole-3-acetic acid | Simpler structure with an indole core | Plant hormone with distinct physiological roles |
| 5-methoxy-2-methylindole | Lacks thiazole ring and carboxamide group | Primarily studied for its role in plants |
| N-methyl-1H-indole-2-carboxamide | Similar structure but without methoxy and thiazole groups | Less functional diversity compared to target compound |
The presence of the benzodioxole moiety is believed to enhance the binding affinity of the compound to biological targets involved in cancer progression.
Experimental Findings
Research has focused on the interaction studies involving this compound. These studies are crucial for understanding its mechanism of action and optimizing its efficacy.
Binding Affinity Studies
Recent studies have employed techniques such as molecular docking to analyze the binding interactions between this compound and various enzymes or receptors implicated in tumor growth. Preliminary results suggest strong binding affinities, indicating potential therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
